16-Fold Superior MRSA Activity: Ritipenem (FCE 22101) MIC90 of 1 mg/L vs Imipenem MIC90 of 16 mg/L
Against 47 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), the MIC90 of ritipenem (FCE 22101) was 1 mg/L, whereas imipenem exhibited an MIC90 of 16 mg/L under identical test conditions—a 16-fold potency advantage for ritipenem . The I50 of FCE 22101 for PBP 2′ (the low-affinity PBP mediating methicillin resistance) was 4 mg/L, suggesting that the compound retains meaningful target engagement even in MRSA strains .
| Evidence Dimension | In vitro antibacterial potency against MRSA clinical isolates (MIC90) |
|---|---|
| Target Compound Data | FCE 22101 (ritipenem) MIC90 = 1 mg/L |
| Comparator Or Baseline | Imipenem MIC90 = 16 mg/L |
| Quantified Difference | 16-fold lower MIC90 for ritipenem (1 vs 16 mg/L) |
| Conditions | 47 clinical MRSA isolates; Iso-Sensitest media with/without NaCl; incubation at 30°C and 37°C for 24 and 48 h |
Why This Matters
For procurement targeting MRSA-active β-lactams, ritipenem's 16-fold potency advantage over imipenem represents a meaningful differentiation that may translate into clinical efficacy where imipenem alone would be predicted to fail.
- [1] Piddock LJ, et al. Activity of FCE 22101 against methicillin-resistant Staphylococcus aureus and affinity for penicillin binding proteins. J Antimicrob Chemother. 1989;23(Suppl C):59-64. doi:10.1093/jac/23.suppl_c.59. PMID: 2732144. View Source
